molecular formula C22H34N2O3 B1447378 tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate CAS No. 1172626-94-6

tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate

Cat. No.: B1447378
CAS No.: 1172626-94-6
M. Wt: 374.5 g/mol
InChI Key: FKQOHTOQWWEIPM-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate is a synthetic compound with the molecular formula C22H34N2O3 and a molecular weight of 374.5 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 1-benzylpiperidin-4-yl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to facilitate the reaction. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

Tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of various chemical products.

Comparison with Similar Compounds

Tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate can be compared with other similar compounds such as:

    Tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.

    Tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound is used in various chemical reactions and has applications in organic synthesis.

    Tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: This compound is used in the synthesis of more complex molecules and has applications in medicinal chemistry.

This compound stands out due to its unique structure and versatile applications in different scientific fields.

Properties

IUPAC Name

tert-butyl 4-(1-benzylpiperidin-4-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-22(2,3)27-21(25)24-15-11-20(12-16-24)26-19-9-13-23(14-10-19)17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQOHTOQWWEIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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